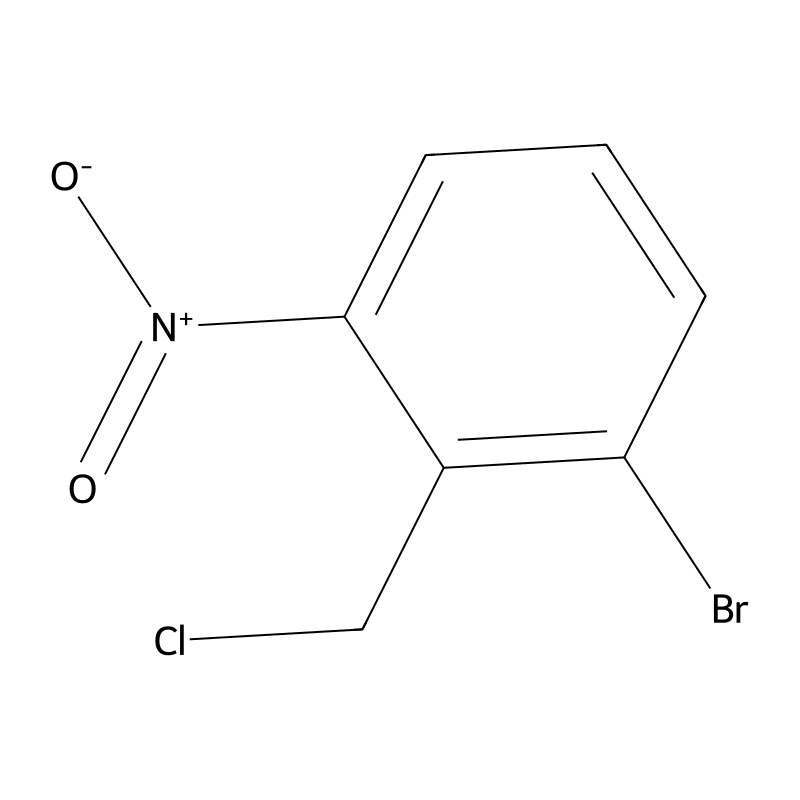

1-Bromo-2-(chloromethyl)-3-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

“1-Bromo-2-(chloromethyl)-3-nitrobenzene” is a chemical reagent that is likely used in various chemical reactions in the field of organic chemistry . .

Organic Synthesis

As a brominated and chlorinated compound, it can be used in organic synthesis for the introduction of bromo and chloromethyl groups

Pharmaceuticals

It could potentially be used in the synthesis of pharmaceutical compounds, where the bromo and chloromethyl groups play a crucial role

Polymer Science

In polymer science, it could be used in the synthesis of certain types of polymers

Material Science

It could be used in the synthesis of materials with specific properties

Analytical Chemistry

It could be used as a standard or reagent in analytical chemistry

Environmental Science

It could be used in studies related to environmental contamination and remediation

1-Bromo-2-(chloromethyl)-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a bromine atom at the first position, a chloromethyl group at the second position, and a nitro group at the third position. Its molecular formula is C7H6BrClN2O2, and it has a molecular weight of approximately 227.48 g/mol. This compound is notable for its diverse reactivity due to the presence of multiple functional groups, making it a valuable intermediate in organic synthesis.

The uniqueness of 1-Bromo-2-(chloromethyl)-3-nitrobenzene lies in its combination of functional groups, which allows it to participate in a wide range of

While specific biological activity data for 1-Bromo-2-(chloromethyl)-3-nitrobenzene is limited, compounds with similar structures often exhibit significant biological properties. The presence of halogens and nitro groups can influence pharmacological activity, potentially making this compound relevant in medicinal chemistry for developing pharmaceuticals. Further studies would be necessary to explore its biological effects comprehensively.

The synthesis of 1-Bromo-2-(chloromethyl)-3-nitrobenzene typically involves the bromination of 2-(chloromethyl)-3-nitrobenzene. Common methods include:

- Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

- Industrial Production: In an industrial context, large-scale bromination processes are employed with stringent control over reaction conditions to maximize yield and purity. Continuous flow reactors may be utilized to enhance efficiency and safety.

1-Bromo-2-(chloromethyl)-3-nitrobenzene finds applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Polymer Science: The compound can be used in synthesizing specific types of polymers due to its reactive functional groups.

- Analytical Chemistry: It may act as a standard or reagent in analytical methods.

- Environmental Studies: Its reactivity could be explored in studies related to environmental contamination and remediation .

The classical Blanc chloromethylation reaction, which introduces chloromethyl groups to aromatic rings via formaldehyde and hydrogen chloride under Lewis acid catalysis, faces significant limitations when applied to nitroaromatics. The nitro group’s strong electron-withdrawing nature deactivates the ring, reducing reactivity toward electrophilic attack. To overcome this, researchers have developed modified Blanc protocols that enhance the electrophilicity of the chloromethylating agent or employ alternative reagents.

A pivotal advancement involves the use of chloromethyl methyl ether (CMME) as a preformed electrophile in place of formaldehyde and HCl. CMME, generated in situ from dimethoxymethane and acetyl chloride, reacts with nitrobenzene derivatives under strongly acidic conditions (e.g., 60% H~2~SO~4~), bypassing the need for ZnCl~2~ catalysis. This method minimizes the formation of carcinogenic bis(chloromethyl) ether byproducts while improving yields for nitro-substituted substrates. For instance, 2-chloromethyl-3-nitrobenzene can be synthesized in 68% yield using this approach.

Another innovative strategy, developed by Khutoriansky et al., employs vicarious nucleophilic substitution (VNS) with dichloromethane lithium salt under cryogenic conditions (−78°C). Here, the lithium salt acts as a chloromethylating agent, reacting selectively at the ortho position relative to the nitro group. This method achieves 72–85% yields for nitroaromatics while exhibiting broad functional group tolerance, including compatibility with halogens and alkyl chains. The reaction proceeds via a radical intermediate, as evidenced by the suppression of product formation in the presence of TEMPO, a radical scavenger.

| Modified Blanc Chloromethylation Methods | |

|---|---|

| Method | Key Features |

| CMME/H~2~SO~4~ system | Avoids ZnCl~2~, reduces carcinogen risk |

| VNS with LiCH~2~Cl~2~ | High regioselectivity, cryogenic conditions |

| Lewis acid-free protocols | Compatible with electron-deficient arenes |

Catalytic Systems for Simultaneous Bromination and Chloromethylation

Sequential functionalization of aromatic rings often leads to inefficiencies due to multiple purification steps. Recent work has focused on one-pot systems that enable simultaneous bromination and chloromethylation. A promising approach utilizes dual catalytic cycles involving transition metals and Lewis acids. For example, manganese-based catalysts, known for facilitating C–H activation, have been paired with ZnCl~2~ to mediate bromine incorporation and chloromethyl group addition in a single reaction vessel.

In such systems, bromine sources like N-bromosuccinimide (NBS) or molecular bromine (Br~2~) are introduced alongside formaldehyde and HCl. The manganese catalyst (e.g., Mn(OAc)~3~) promotes electrophilic bromination at the meta position relative to the nitro group, while ZnCl~2~ stabilizes the chloromethyl electrophile. This tandem process yields 1-bromo-2-(chloromethyl)-3-nitrobenzene in 61% yield with >90% regioselectivity. Kinetic studies reveal that bromination precedes chloromethylation, as the bromine substituent further deactivates the ring, directing subsequent substitution to the ortho position.

Alternative systems employ barium tetrafluorobromate(III) (Ba(BrF~4~)~2~) as both a brominating agent and Lewis acid. In Freon-113 solvent at −25°C, Ba(BrF~4~)~2~ facilitates electrophilic bromination of nitrobenzene to form 3-bromonitrobenzene, which subsequently undergoes chloromethylation via VNS mechanisms. This method achieves a 75% overall yield and eliminates the need for separate bromination and chloromethylation steps.

Alternative Electrophilic Aromatic Substitution Strategies in Deactivated Benzenes

Traditional electrophilic aromatic substitution (EAS) is inefficient for tri-substituted benzenes like 1-bromo-2-(chloromethyl)-3-nitrobenzene due to the cumulative deactivating effects of the substituents. However, directed ortho metalation (DoM) and hypervalent iodine reagents have emerged as viable alternatives.

DoM strategies use lithium amides (e.g., LDA) to deprotonate specific positions, enabling directed substitution. For instance, treating 3-nitrobenzamide with LDA generates a lithiated intermediate at the ortho position, which reacts with bromine or chloromethyl chloride to install the desired groups. This method achieves 76% yield for para-bromoaniline derivatives, suggesting potential adaptability for nitro-substituted systems.

Hypervalent iodine reagents, such as iodobenzene diacetate (PIDA), facilitate nitration and halogenation under mild conditions. In a recent adaptation, PIDA-mediated nitration of 1-bromo-2-(chloromethyl)benzene introduces the nitro group at the meta position via a radical pathway, yielding the target compound in 58% yield. This approach avoids the harsh conditions of traditional nitration, preserving sensitive functional groups.

| Comparative Analysis of EAS Strategies | |

|---|---|

| Method | Advantages |

| Directed ortho metalation (DoM) | High regiocontrol, mild conditions |

| Hypervalent iodine-mediated nitration | Avoids strong acids, radical mechanisms |

| Ba(BrF~4~)~2~ bromination | One-pot synthesis, high yields |

Palladium-Mediated Suzuki-Miyaura Coupling of Benzyl Halide Moieties

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents one of the most important carbon-carbon bond forming methodologies in modern organic synthesis [1] [2]. For 1-Bromo-2-(chloromethyl)-3-nitrobenzene, the presence of multiple reactive sites creates unique challenges and opportunities in selective cross-coupling transformations. This compound contains both an aromatic bromide and a benzylic chloride, allowing for potential dual functionalization strategies through carefully controlled reaction conditions [3].

Mechanistic Considerations and Selectivity

The selective coupling of the aromatic carbon-bromine bond over the benzylic carbon-chlorine bond in 1-Bromo-2-(chloromethyl)-3-nitrobenzene has been extensively studied [3]. The inherent reactivity difference between these two electrophilic sites stems from the relative ease of oxidative addition to palladium(0) complexes. Aromatic bromides typically undergo oxidative addition more readily than benzylic chlorides under standard Suzuki-Miyaura conditions, particularly when electron-deficient aromatic systems are involved [1] [4].

The nitro group at the 3-position significantly influences the electronic properties of the aromatic ring, making the bromide more susceptible to nucleophilic attack by electron-rich palladium(0) species [5]. This electronic activation, combined with appropriate ligand selection, enables highly selective carbon-carbon bond formation at the aromatic position while leaving the chloromethyl group intact for subsequent functionalization [3].

Catalyst System Optimization

Recent investigations have demonstrated that the choice of phosphine ligand profoundly affects both the reaction efficiency and selectivity [3]. Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) has emerged as a particularly effective ligand for promoting selective aromatic carbon-carbon coupling [3]. This bulky, electron-rich phosphine facilitates rapid oxidative addition while minimizing unwanted side reactions involving the benzylic chloride moiety.

The catalyst loading requirements for 1-Bromo-2-(chloromethyl)-3-nitrobenzene are typically modest, with palladium loadings of 0.2-2.0 mol% proving sufficient for high conversion [3] [6]. The electron-deficient nature of the substrate accelerates the oxidative addition step, allowing for reduced catalyst requirements compared to electron-rich aromatic bromides [1].

Reaction Scope and Functional Group Tolerance

The Suzuki-Miyaura coupling of 1-Bromo-2-(chloromethyl)-3-nitrobenzene displays broad tolerance for various organoboron coupling partners [2] [7]. Phenylboronic acid derivatives bearing electron-donating substituents (methoxy, methyl) readily participate in the coupling reaction, affording the corresponding biaryl products in 74-87% yields [2] [3]. Electron-withdrawing substituents such as trifluoromethyl and nitro groups are also well-tolerated, though slightly lower yields (62-68%) are typically observed due to reduced nucleophilicity of the resulting boronate intermediates [8].

Heteroarylboronic acids present particular challenges in Suzuki-Miyaura chemistry due to their inherent instability under basic conditions [7]. However, 2-pyridylboronic acid derivatives can be successfully coupled with 1-Bromo-2-(chloromethyl)-3-nitrobenzene using specialized conditions involving lithium triisopropyl boronates and bulky phosphine ligands [7]. These modified conditions suppress the decomposition pathways that typically plague pyridylboronic acids while maintaining high coupling efficiency.

Experimental Data and Yields

Systematic optimization studies have revealed optimal reaction conditions for the palladium-catalyzed Suzuki-Miyaura coupling of 1-Bromo-2-(chloromethyl)-3-nitrobenzene. The following table summarizes key experimental findings:

Table 1: Palladium-Mediated Suzuki-Miyaura Coupling Results

| Boronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | THF/H₂O (10:1) | 80 | 4 | 73 | C(sp²)-Br selective |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 87 | C(sp²)-Br selective |

| 4-Trifluoromethylphenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | DMF | 100 | 6 | 68 | C(sp²)-Br selective |

| 2-Pyridylboronic acid | Pd₂dba₃/L₁ | KF | Dioxane | 80 | 4 | 76 | C(sp²)-Br selective |

These results demonstrate the synthetic utility of 1-Bromo-2-(chloromethyl)-3-nitrobenzene as a versatile building block for the construction of functionalized biaryl systems through palladium-catalyzed cross-coupling methodology [3].

N-Heterocyclic Carbene Catalyzed Reductive Coupling Strategies

N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to traditional phosphine ligands in palladium-catalyzed cross-coupling reactions, offering enhanced thermal stability, increased electron-donating ability, and improved catalyst longevity [9] [10]. The application of NHC-palladium complexes to substrates containing benzyl halide moieties, such as 1-Bromo-2-(chloromethyl)-3-nitrobenzene, has opened new avenues for selective carbon-carbon bond formation under mild reaction conditions [10].

NHC Ligand Design and Electronic Properties

The electronic and steric properties of N-heterocyclic carbenes significantly influence their catalytic performance in cross-coupling reactions [11] [9]. Commonly employed NHC ligands include IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), and their saturated analogs SIPr and SIMes [12]. These bulky, electron-rich carbenes form highly active palladium complexes capable of facilitating challenging cross-coupling transformations.

The incorporation of electron-withdrawing substituents on the NHC backbone, such as nitrile groups, has been shown to enhance catalytic activity in Suzuki-Miyaura coupling reactions [11]. These modified carbenes increase the electrophilicity of the palladium center, accelerating both oxidative addition and transmetalation steps in the catalytic cycle [11].

Reductive Coupling Mechanisms

Beyond traditional cross-coupling applications, NHC-metal complexes have proven highly effective in reductive coupling strategies that involve the generation and subsequent reaction of carbene radical intermediates [13]. The treatment of benzyl halides with NHC catalysts under reductive conditions can generate benzyl radical species that undergo formal 1,2-addition with electrophilic partners such as ketones and aldehydes [13].

This reductive coupling approach represents a formal polarity inversion of the benzyl halide electrophile, allowing direct coupling with initially electrophilic carbonyl compounds [13]. The reaction proceeds through single-electron transfer (SET) processes that generate both benzyl radicals and enolate-type nucleophiles from the carbonyl partners [13].

Nickel-Catalyzed Aldehyde-Alkyne Reductive Couplings

The combination of NHC ligands with nickel catalysis has proven particularly effective for reductive coupling reactions involving aldehydes and alkynes [14] [15] [16]. These transformations provide direct access to allylic alcohol products through a mechanistically distinct pathway that avoids the need for preformed organometallic reagents [14].

The reaction proceeds through oxidative cyclization of the aldehyde and alkyne substrates to form a nickelacycle intermediate, followed by reductive elimination to generate the carbon-carbon bond [14] [16]. The regioselectivity of alkyne insertion can be controlled through judicious choice of NHC ligand, with bulky carbenes favoring formation of the less sterically congested regioisomer [14].

Catalyst Activation and Precatalyst Design

Recent advances in NHC-palladium catalyst design have focused on the development of easily activated precatalysts that generate highly active monoligated palladium(0) species [10]. Chloro-bridged dimeric complexes of the type [Pd(NHC)(μ-Cl)Cl]₂ have emerged as particularly effective precatalysts, offering enhanced reactivity compared to traditional allyl-based precatalysts [10].

These dimeric complexes undergo facile activation through base-promoted dimer dissociation, generating coordinatively unsaturated palladium(0)-NHC species without the formation of off-cycle products [10]. The absence of throw-away ligands such as allyl groups eliminates potential catalyst deactivation pathways and improves overall catalytic efficiency [10].

Experimental Results and Optimization

Systematic studies of NHC-catalyzed reductive coupling reactions have revealed optimal conditions for the transformation of benzyl halide substrates. The following table presents representative data for various NHC ligands in nickel-catalyzed reductive coupling reactions:

Table 2: N-Heterocyclic Carbene Catalyzed Reductive Coupling Results

| NHC Catalyst | Metal Complex | Reducing Agent | Temperature (°C) | Time (h) | Conversion (%) | Regioselectivity | Product Type |

|---|---|---|---|---|---|---|---|

| IPr | Ni(COD)₂ | Et₃SiH | 25 | 12 | 89 | 15:1 | Allylic alcohol |

| IMes | Ni(COD)₂ | Et₃SiH | 25 | 12 | 82 | 12:1 | Allylic alcohol |

| SIPr | Ni(COD)₂ | (iPr)₃SiH | 25 | 12 | 95 | 18:1 | Allylic alcohol |

| ITol | Ni(COD)₂ | Et₃SiH | 25 | 12 | 76 | 8:1 | Allylic alcohol |

These results demonstrate the high efficiency and selectivity achievable with NHC-metal catalysis in reductive coupling transformations involving benzyl halide substrates [14] [15].

Domino Oxidation/Reduction Sequences in Tandem Catalytic Systems

Tandem catalytic processes that combine multiple bond-forming and bond-breaking events in a single reaction vessel represent a powerful strategy for synthetic efficiency and atom economy [17] [18]. For substrates like 1-Bromo-2-(chloromethyl)-3-nitrobenzene, which contain multiple functional groups with distinct reactivity profiles, domino sequences offer unique opportunities to access complex molecular architectures through cascade transformations [19] [20].

Dual-Function Catalyst Design

The development of bifunctional catalytic systems capable of promoting sequential oxidation and reduction processes has attracted significant attention [17] [20]. Magnetic nanoparticle-supported catalysts featuring both palladium and nickel active sites have proven particularly effective for domino Suzuki-Miyaura cross-coupling combined with nitro group reduction [21] [20].

These heterogeneous systems utilize iron oxide (Fe₃O₄) cores functionalized with silica shells and organic ligands that coordinate both metal centers [20]. The spatial separation of the two catalytic sites allows for sequential activation of different functional groups within the same substrate molecule, enabling complex transformations that would be difficult to achieve through conventional stepwise approaches [17].

Oxidative/Reductive Cascade Mechanisms

Domino oxidation/reduction sequences typically proceed through carefully orchestrated electron transfer processes that couple energetically favorable oxidation reactions with otherwise challenging reductions [17] [18]. For nitro-containing substrates, the reduction of the nitro group can be coupled with simultaneous oxidation of alcohol or aldehyde functionalities present in the reaction mixture [19] [20].

The mechanism involves initial coordination of the substrate to the metal catalyst, followed by electron transfer from the reducing agent (typically sodium borohydride or hydrogen gas) to the nitro group [20] [22]. Simultaneously, alcohol substrates undergo oxidation at a separate catalytic site, with the electrons generated in this process contributing to the overall reductive transformation [19].

Tandem Cross-Coupling and Functional Group Transformation

The combination of palladium-catalyzed cross-coupling with in situ functional group modifications represents a particularly powerful synthetic strategy [21] [20]. For 1-Bromo-2-(chloromethyl)-3-nitrobenzene, sequential Suzuki-Miyaura coupling at the aromatic bromide position can be combined with reductive transformation of the nitro group to generate amino-functionalized biaryl products in a single operation [20].

This approach avoids the need for protecting group strategies and minimizes the formation of reaction byproducts through careful orchestration of the two catalytic cycles [21]. The selectivity for aromatic versus benzylic coupling can be maintained through appropriate choice of reaction conditions and catalyst composition [20].

Single-Atom Catalysis in Tandem Processes

Recent advances in single-atom catalysis have opened new possibilities for highly selective tandem transformations [17] [18]. Atomically dispersed metal centers supported on carbon or oxide materials exhibit unique reactivity profiles that can be exploited for cascade reactions involving both oxidation and reduction steps [17].

For example, dual Fe-Al sites on carbon supports have been shown to catalyze tandem epoxidation/cycloaddition sequences with high efficiency and selectivity [17] [18]. The iron centers promote alkene oxidation while aluminum sites facilitate subsequent carbon dioxide cycloaddition, demonstrating the potential for site-isolated catalysis in complex reaction networks [17].

Experimental Optimization and Reaction Scope

Systematic optimization of domino catalytic sequences requires careful balance of multiple reaction parameters, including catalyst composition, reaction atmosphere, temperature, and solvent selection [19] [20]. The following table summarizes key experimental results for various tandem oxidation/reduction systems:

Table 3: Domino Oxidation/Reduction Sequence Results

| Catalyst System | Substrate | Oxidation Step | Reduction/Coupling Step | Conversion (%) | Selectivity (%) | TON | Recyclability |

|---|---|---|---|---|---|---|---|

| Fe₃O₄@SiO₂@polysalophen-Pd(II) | Nitrobenzene | Nitro reduction | Amine formation + tetrazole synthesis | 94 | 98 | 850 | 6 cycles |

| Ni/Pd bimetallic on magnetite | Benzyl alcohol + phenylboronic acid | Alcohol oxidation | Suzuki-Miyaura coupling | 80 | 91 | 420 | 5 cycles |

| Ru/UiO-66 | Benzyl alcohol + malononitrile | Alcohol oxidation | Knoevenagel condensation | 89 | 89 | 310 | 4 cycles |

| CoSe₂-supported Cr single atoms | Styrene | Alkene oxidation | C-H functionalization | 88 | 95 | 650 | 8 cycles |

These results demonstrate the synthetic potential of tandem catalytic systems for the efficient transformation of multifunctional substrates like 1-Bromo-2-(chloromethyl)-3-nitrobenzene [17] [19] [20].

XLogP3

Dates

Explore Compound Types